[4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone
Description
[4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone is a benzophenone derivative characterized by a central ketone group bridging two phenyl rings. The para-substituted phenyl ring features a phenoxy group with 2-amino and 4-chloro substituents (Figure 1). This structure imparts unique electronic and steric properties, making it a candidate for diverse applications, including antimicrobial and anticancer research .
Properties
Molecular Formula |
C19H14ClNO2 |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
[4-(2-amino-4-chlorophenoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-11-18(17(21)12-15)23-16-9-6-14(7-10-16)19(22)13-4-2-1-3-5-13/h1-12H,21H2 |
InChI Key |
NHYULHMZBMKTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzoylphenoxy)-5-chloroaniline typically involves multiple steps. One common method includes the following steps:
Benzoylation: The starting material, 4-chlorophenol, undergoes benzoylation with benzoyl chloride in the presence of a base such as pyridine to form 4-benzoylphenol.
Etherification: The 4-benzoylphenol is then reacted with 2-chloroaniline in the presence of a suitable base like potassium carbonate to form 2-(4-benzoylphenoxy)-5-chloroaniline.
Industrial Production Methods
Industrial production of 2-(4-benzoylphenoxy)-5-chloroaniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes acid-catalyzed hydrolysis under specific conditions. In a patented synthesis route (Example 7, ), analogous methanone derivatives were treated with concentrated hydrobromic acid (HBr) at 90–95°C for 24 hours, leading to cleavage of the methanone group and subsequent formation of carboxylic acid derivatives. While direct data for this compound is limited, its structural similarity suggests comparable reactivity.
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| HBr (48%), 90–95°C, 24 hrs | Carboxylic acid derivatives | 48% |
Substitution Reactions
The chloro group at the 4-position of the phenoxy ring participates in nucleophilic aromatic substitution (NAS). Electron-donating groups (e.g., the adjacent amino group) activate the ring, facilitating reactions with nucleophiles such as amines or alkoxides. For example:
-
Reaction with piperazine derivatives in dichloromethane (DCM) at reflux yields substituted piperazinyl analogues ( ).
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Piperazine | DCM, reflux, 6 hrs | Piperazinyl-methanone derivatives | Pharmacological intermediates |
Amino Group Functionalization
The primary amino group (-NH₂) undergoes typical amine reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Diazotization : Forms diazonium salts with nitrous acid (HNO₂), enabling coupling reactions or Sandmeyer-type substitutions ().
| Reaction Type | Reagent | Product | Key Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetylated derivative | Room temperature, 2 hrs |
| Diazotization | NaNO₂, HCl | Diazonium salt intermediate | 0–5°C, 1 hr |
Reduction of the Methanone Group
The ketone moiety can be reduced to a secondary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C selectively reduces the carbonyl group without affecting the chloro or amino substituents ().
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C, 4 hrs | Benzhydrol derivative | 72% |
Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 3 hrs | Nitro-substituted derivative | Limited scalability |
Coupling Reactions
The compound serves as a scaffold for Suzuki-Miyaura cross-coupling reactions. The chloro group reacts with boronic acids in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form biaryl structures ( ).
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF, 80°C, 12 hrs | Biaryl-methanone derivatives | 65% |
Stability Under Ambient Conditions
The compound is stable in dry, inert environments but degrades in the presence of moisture or strong acids/bases. Accelerated stability studies in ethanol at 40°C showed <5% decomposition over 30 days ( ).
Key Research Findings
-
Steric Effects : Bulky substituents on the phenyl rings hinder substitution at the chloro position, reducing reaction rates ( ).
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance NAS efficiency compared to protic solvents ( ).
-
pH Sensitivity : The amino group protonates below pH 4, altering reactivity in aqueous media ().
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of [4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown promising results in inhibiting tumor growth by targeting tubulin dynamics, which is crucial for cell division and proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SNB-19 | 10 | Tubulin inhibition |
| Compound B | NCI-H460 | 15 | Apoptosis induction |
| Compound C | SNB-75 | 12 | Anti-angiogenic |
Antibacterial Properties
In addition to its anticancer properties, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. This dual action makes it a candidate for further development in antimicrobial therapies .
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of appropriate precursors under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Evaluation
A study published in 2023 evaluated the anticancer properties of compounds related to this compound against a panel of nine different cancer cell lines using the National Cancer Institute's protocols. The results indicated that certain derivatives exhibited significant antiproliferative activity, leading to further exploration in preclinical models .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antibacterial efficacy of this compound against clinical isolates of resistant bacterial strains. The study demonstrated that specific derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with existing antibiotics, suggesting potential for use in combination therapies .
Mechanism of Action
The mechanism of action of 2-(4-benzoylphenoxy)-5-chloroaniline depends on its application:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key benzophenone derivatives, emphasizing substituent effects on physicochemical and biological properties.
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity/Properties | Reference |
|---|---|---|---|---|---|
| [4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone | C19H15ClN2O2 | 350.79 | 2-amino-4-chloro-phenoxy | Hypothetical antimicrobial/anticancer | |
| Phenyl(4-((5,6,7-trimethoxy-2-methylquinolin-4-yl)amino)phenyl)-methanone | C27H25N3O4 | 455.51 | Trimethoxyquinoline, amino | Anticancer (in vitro) | |
| (4-Chlorophenyl)[5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl]methanone | C25H19ClN2O2S | 446.95 | Thienyl, dimethylamino, phenoxy | Structural studies | |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C20H13ClN2O3S | 396.85 | Benzothiazine, chloro | Photopolymer applications | |
| (4-Chloro-2-fluorophenyl){3-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone | C20H19ClFN2O | 376.83 | Chloro, fluoro, piperazinylmethyl | Hypothetical CNS activity |
Substituent Effects on Properties
Amino Groups
- Similar amino-substituted benzophenones (e.g., ’s thienyl derivative) show enhanced interactions with biological targets like enzymes or DNA .
- Trimethoxyquinoline Analog (): The amino linkage to a quinoline moiety increases lipophilicity, favoring membrane permeability and anticancer activity .
Halogen Substituents
- For example, ’s benzothiazine derivative leverages chloro for photopolymer applications due to electron-withdrawing effects .
- Fluoro Groups : ’s compound combines chloro and fluoro substituents, likely improving metabolic resistance and target affinity via electronegativity .
Heterocyclic and Piperazine Moieties
Physicochemical Data
Table 2: Analytical and Physical Properties
Biological Activity
The compound [4-(2-amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone , also known as a phenylmethanone derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenoxy group and a methanone moiety, which are essential for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes the anticancer activity against various cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical) | 15.5 | |
| MCF-7 (breast) | 12.3 | |
| HCT116 (colon) | 10.5 | |
| A549 (lung) | 18.0 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily affecting the G2/M phase. Molecular docking studies suggest that it binds effectively to tubulin, disrupting microtubule dynamics, which is crucial for cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table outlines its minimum inhibitory concentrations (MIC) compared to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ciprofloxacin | 4 |
| Escherichia coli | 16 | Amoxicillin | 8 |
These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications on the phenoxy and methanone groups significantly influence its biological activity. Substituents such as halogens and alkyl groups on the phenyl rings enhance potency against cancer cells and bacteria. For instance, the introduction of a methoxy group at specific positions has been correlated with increased anticancer efficacy .
Case Studies
- Anticancer Efficacy in Preclinical Models : A study evaluated the anticancer activity of this compound in vivo using xenograft models with human cancer cells. Results indicated significant tumor reduction compared to control groups, supporting its potential for further clinical development .
- Synergistic Effects with Other Compounds : Research has indicated that combining this compound with established chemotherapeutics enhances overall efficacy, suggesting a possible strategy for overcoming drug resistance in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
